SBI-115

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

SBI-115 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle von TGR5 in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: this compound wird in biologischen Studien eingesetzt, um die Funktion von TGR5 in zellulären Prozessen zu untersuchen, einschließlich Zellproliferation und Apoptose.

Medizin: Die Verbindung wird auf ihr Potenzial für therapeutische Anwendungen bei der Behandlung von polyzystischen Lebererkrankungen und anderen Erkrankungen im Zusammenhang mit der TGR5-Aktivität untersucht.

Industrie: This compound wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf TGR5 abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es TGR5 antagonisiert, einen Rezeptor, der an verschiedenen Stoffwechsel- und Zellprozessen beteiligt ist. Durch die Hemmung von TGR5 reduziert this compound die Proliferation von Cholangiozyten und senkt den Spiegel von cyclischem Adenosinmonophosphat (cAMP), die für die Leberenzystenbildung entscheidend sind. Diese Hemmung führt zu einer Reduktion der Leberenzystenbildung und -progression bei polyzystischen Lebererkrankungen .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

SBI-115 exerts its effects by antagonizing TGR5, a receptor involved in various metabolic and cellular processes. By inhibiting TGR5, this compound reduces the proliferation of cholangiocytes and decreases the levels of cyclic adenosine monophosphate (cAMP), which are crucial for hepatic cystogenesis. This inhibition leads to a reduction in hepatic cyst formation and progression in polycystic liver diseases .

Biochemische Analyse

Biochemical Properties

SBI-115 plays a crucial role in biochemical reactions by inhibiting the activity of GPBAR1 (TGR5). This receptor is involved in various physiological processes, including bile acid signaling, glucose metabolism, and energy homeostasis . This compound interacts with GPBAR1 by binding to the receptor and preventing its activation by bile acids. This interaction inhibits the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cyclic adenosine monophosphate (cAMP) levels . By inhibiting GPBAR1, this compound can modulate the proliferation of cholangiocytes, which are the epithelial cells lining the bile ducts .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cholangiocytes, this compound inhibits cell proliferation and reduces the growth of cysts, which are characteristic of polycystic liver diseases . This compound influences cell function by modulating cell signaling pathways, particularly those involving cAMP. By inhibiting the GPBAR1 receptor, this compound reduces the cAMP-mediated signaling that promotes cell proliferation . Additionally, this compound has been observed to impact gene expression and cellular metabolism, further contributing to its effects on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GPBAR1 receptor. This compound binds to the receptor and acts as an antagonist, preventing the activation of GPBAR1 by bile acids . This inhibition blocks the downstream signaling pathways that are typically activated by GPBAR1, such as the increase in cAMP levels. By inhibiting these pathways, this compound reduces cell proliferation and cyst growth in cholangiocytes . Additionally, this compound may influence gene expression by modulating the activity of transcription factors that are regulated by cAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can inhibit cell proliferation and cyst growth in cholangiocytes over a period of 24 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to more significant inhibition of cell proliferation and cyst growth in cholangiocytes . At very high doses, this compound may also exhibit toxic or adverse effects, which need to be carefully monitored in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to bile acid signaling and glucose metabolism. By inhibiting the GPBAR1 receptor, this compound can modulate the activity of enzymes and cofactors involved in these pathways . This inhibition can affect metabolic flux and alter the levels of metabolites, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is likely transported into cells via specific transporters or binding proteins that facilitate its uptake . Once inside the cells, this compound can interact with the GPBAR1 receptor and exert its inhibitory effects . The localization and accumulation of this compound within specific tissues and cellular compartments can influence its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound to these specific sites can enhance its interaction with the GPBAR1 receptor and improve its inhibitory effects .

Vorbereitungsmethoden

Die Synthese von SBI-115 umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrimidin-Kernstruktur. Die Syntheseroute umfasst in der Regel die folgenden Schritte:

Bildung des Pyrimidin-Kerns: Der Pyrimidin-Kern wird durch eine Reihe von Kondensationsreaktionen mit geeigneten Ausgangsmaterialien synthetisiert.

Chlorierung: Der Pyrimidin-Kern wird dann chloriert, um das Chloratom an der gewünschten Position einzuführen.

Sulfonierung: Das chlorierte Pyrimidin wird einer Sulfonierung unterzogen, um die Ethylsulfonylgruppe einzuführen.

Veresterung: Schließlich wird die Verbindung verestert, um den m-Tolyl-Ester zu bilden, der zum Endprodukt this compound führt

Analyse Chemischer Reaktionen

SBI-115 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Sulfonylgruppe zu entfernen, was zu verschiedenen reduzierten Produkten führt.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Chloratom, um verschiedene substituierte Derivate zu bilden

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

SBI-115 ist im Vergleich zu anderen TGR5-Antagonisten aufgrund seiner hohen Potenz und Spezifität einzigartig. Zu ähnlichen Verbindungen gehören:

TC-G 1005: Ein potenter und selektiver TGR5-Agonist.

INT-767: Ein dualer Agonist für den Farnesoid-X-Rezeptor (FXR) und TGR5.

Desoxycholsäure-Natriumsalz: Ein endogener Metabolit, der TGR5 aktivieren kann.

Ursodeoxycholsäure-Natrium: Eine natürlich vorkommende Gallensäure mit TGR5-Agonist-Aktivität .

This compound zeichnet sich durch seine spezifische antagonistische Aktivität gegenüber TGR5 aus, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht.

Eigenschaften

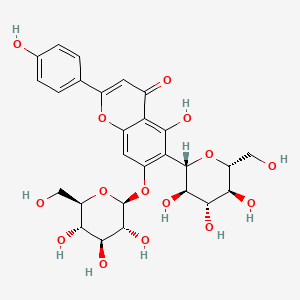

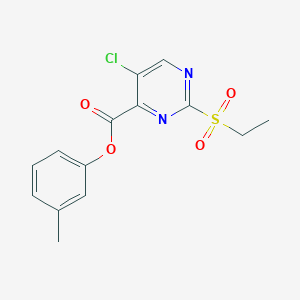

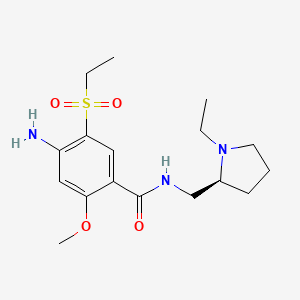

IUPAC Name |

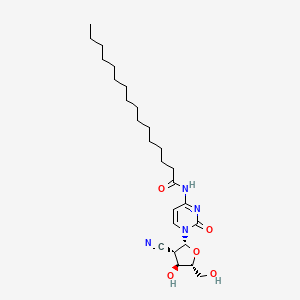

(3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPXOPBVXVPPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SBI-115 and what is its primary target in biological systems?

A1: this compound (m-Tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate) is a selective antagonist of the Takeda G protein-coupled receptor 5 (TGR5) [, ]. TGR5 is a cell surface receptor activated by bile acids, and its activation triggers various downstream signaling pathways involved in inflammation, lipid metabolism, and cell proliferation [, , , ].

Q2: How does this compound interact with TGR5 and what are the downstream consequences of this interaction?

A2: this compound binds to TGR5 and blocks its activation by bile acids []. This inhibition prevents the activation of downstream signaling pathways typically triggered by TGR5, such as the cyclic adenosine monophosphate (cAMP)/Gαs signaling pathway []. Consequently, this compound can counteract the effects of TGR5 activation, such as increased cell proliferation and cyst growth [].

Q3: What are the potential therapeutic applications of this compound based on the current research?

A3: Research suggests that this compound could potentially treat conditions where TGR5 activation is implicated in disease progression. For instance, studies show that this compound reduces hepatic cystogenesis in rodent models of polycystic liver disease by inhibiting TGR5-mediated cAMP production and cell proliferation []. Additionally, this compound was found to reverse the protective effects of Bifidobacterium pseudocatenulatum against rheumatoid arthritis in a mouse model, suggesting its potential role in modulating the gut-joint axis and immune response in this context [].

Q4: What is the impact of this compound on lipid metabolism in the context of fatty liver disease?

A4: Research on pearl gentian grouper hepatocytes indicates that this compound, by inhibiting TGR5, can elevate intracellular triglyceride (TG) levels []. This effect is linked to the downregulation of phosphorylated peroxisome proliferator-activated receptor alpha (P-PPARA) expression, a key regulator of lipid metabolism []. These findings suggest that while TGR5 activation might have beneficial effects on lipid metabolism, blocking it with this compound could potentially exacerbate lipid accumulation in fatty liver disease.

Q5: What are the limitations of the current research on this compound?

A5: Most research on this compound utilizes in vitro cell models and animal studies. While these studies provide valuable insights into the compound's mechanism of action and potential therapeutic applications, further research, including clinical trials, is crucial to determine its efficacy and safety profile in humans. Additionally, investigating the long-term effects of this compound and its potential impact on other physiological processes is essential.

Q6: What are the future directions for research on this compound?

A6: Future research should focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)

![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)